3-Methyldibenzothiophene

Gas chromatography Retention index Isomer resolution

Procure 3-Methyldibenzothiophene (3-MDBT) as a chromatographically verified single-isomer standard. 3-MDBT co-elutes with 2-MDBT on standard DB-5/HP-5MS columns (ΔRI ≈ 0); only suppliers using stationary phases capable of resolving the 2-/3-MDBT pair or confirming identity via orthogonal methods (NMR, authentic co-injection) can guarantee isomer purity. Substituting any other MDBT isomer invalidates GC-MS calibration curves, corrupts MDR maturity ratios (4-/1-MDBT), and yields misleading HDS reactivity data because the 3-position methyl group dictates steric and electronic accessibility of the sulfur atom. This standard enables accurate deconvolution of the combined 2+3-MDBT peak on m/z 198 mass chromatograms, mass-balance closure of the C1-DBT fraction, and independent maturity constraints complementary to the MDR ratio.

Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
CAS No. 16587-52-3
Cat. No. B047823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyldibenzothiophene
CAS16587-52-3
Synonyms3-Methyldibenzo[b,d]thiophene; 
Molecular FormulaC13H10S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3S2
InChIInChI=1S/C13H10S/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
InChIKeyURUCEYZTJIJMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyldibenzothiophene (CAS 16587-52-3): Chemical Identity, Occurrence, and Why Purity of the 3-Isomer Is Non-Negotiable for Analytical and Geochemical Sourcing


3-Methyldibenzothiophene (3-MDBT) is a C1-alkylated dibenzothiophene (DBT) belonging to the polycyclic aromatic sulfur heterocycle (PASH) class, ubiquitous in crude oils, coal extracts, and source-rock bitumens [1]. The compound possesses a dibenzothiophene core with a single methyl substituent at the 3-position (β-position on the outer curved side of the ring system). Its presence and relative abundance are governed by thermodynamic stability, methylation-demethylation kinetics, and thermal maturity of the geological matrix [2]. For procurement decisions, the critical baseline fact is that 3-MDBT co-elutes with its isomer 2-MDBT on the most widely deployed non-polar and low-phenyl-content GC stationary phases, meaning that chromatographically verified ‘pure 3-MDBT’ can only be guaranteed when the supplier has used a stationary phase capable of resolving the 2-/3-MDBT pair or has confirmed identity by an orthogonal method such as authentic co-injection or NMR [3][4].

Why‘A Methyldibenzothiophene’ Cannot Substitute for 3-Methyldibenzothiophene in Chromatographic Calibration, Maturity Assessment, or Desulfurization Catalyst Screening


The four monomethyldibenzothiophene isomers (1-, 2-, 3-, and 4-MDBT) differ significantly in thermodynamic stability, chromatographic retention, steric accessibility of the sulfur atom, and geochemical diagenetic behavior [1][2]. Consequently, substituting any single isomer for another invalidates quantitative GC-MS calibration curves, corrupts maturity ratios such as MDR (4-/1-MDBT), and yields misleading hydrodesulfurization (HDS) reactivity data because the position of the methyl group relative to the sulfur atom dictates whether the catalyst must overcome steric shielding or electronic deactivation [3][4]. The specific evidence that follows establishes the quantitative basis for distinguishing 3-MDBT from its closest analogs and demonstrates that isomer identity, not merely the molecular formula C13H10S, controls performance in analytical, geochemical, and catalytic applications.

Quantitative Differentiation Evidence for 3-Methyldibenzothiophene vs. Closest Comparator Isomers (1-MDBT, 2-MDBT, 4-MDBT)


GC Co-elution of 3-MDBT with 2-MDBT on Standard Non-Polar Capillary Columns: Why 3-MDBT Cannot Be Quantified as a Single Isomer in Routine Petroleum Biomarker Analysis

On the most commonly used non-polar and 5%-phenyl-methylpolysiloxane stationary phases (DB-5, HP-5, SE-52), 3-MDBT and 2-MDBT co-elute, rendering them indistinguishable in routine single-quadrupole GC-MS selected-ion-monitoring (SIM) mode [1][2]. The Lee retention index for 3-MDBT on DB-5MS is 315.51 (Schade & Andersson 2006, 30 m × 0.25 mm × 0.25 μm, He, 60 °C → 300 °C at 10 K/min), while 2-MDBT elutes at Kovats index 316 on DB-5 under comparable conditions (Palmentier et al. 1989) [3][4]. In contrast, 4-MDBT is baseline-resolved with Lee RI 313 on SE-52 (Vassilaros et al. 1982) and 1-MDBT elutes later, enabling their use in the MDR geochemical maturity ratio. The 2019 thermodynamic stability study by Yang et al. explicitly states that ‘2- and 3-MDBT cannot be’ separated under standard conditions, and the 2014 paper by Shi et al. firmly assigned the combined 2+3-MDBT peak on HP-5MS columns after comparison with authentic co-injection [2][5]. A user procuring 3-MDBT as an authentic standard must therefore specify whether isomer separation has been confirmed on a stationary phase with higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) or by LC-based pre-separation.

Gas chromatography Retention index Isomer resolution Petroleum biomarker PASH speciation

Thermodynamic Stability Ranking: 3-MDBT Is Intermediate Between the Most Stable (4-MDBT) and Least Stable (1-MDBT) Isomer, Governing Its Geochemical Fate in Source Rock Maturation

Budzinski et al. (1991) established, and Yang et al. (2019) confirmed by DFT calculations and Boltzmann distribution analysis, that the thermodynamic stability of monomethyldibenzothiophenes decreases in the order: 4-MDBT > 2-MDBT > 3-MDBT > 1-MDBT [1][2]. The enthalpy of formation (ΔH°f) for 4-MDBT is 23,755 kcal/mol, which is 5,979 kcal/mol lower (more stable) than that of 1-MDBT (29,734 kcal/mol) [REFS-2, citing Richard 2001]. Although the exact ΔH°f for 3-MDBT was not reported in the available literature in the same units, its intermediate ranking between 2-MDBT and 1-MDBT has been consistently reproduced by quantum-chemical calculations at the B3LYP/6-311++G(d,p) level [2]. The steric origin of the stability difference is that the methyl group at C-3 (and C-2) causes less angular deformation of the methyl-C–ring–C bond angle relative to the optimal 120° than substitution at C-1 or C-4, where steric clash with the sulfur atom or the adjacent peri-hydrogen is severe [2]. This stability ordering is the physical basis for the well-known MDR (4-MDBT/1-MDBT) maturity ratio: with increasing thermal stress, the 4-MDBT/1-MDBT ratio rises, while the 3-MDBT (and co-eluting 2-MDBT) relative abundance serves as a secondary, less sensitive maturity proxy [3].

Thermodynamic stability Enthalpy of formation Maturity indicator Isomerization Organic geochemistry

Impact of 3-Position Methyl Substitution on Catalytic Adsorption Geometry: 3-MDBT Eliminates Competing Carbon-Ring Adsorption Sites and Facilitates Direct Sulfur-Atom Access vs. 4-MDBT and DBT

DFT-based molecular electrostatic potential (MEP) calculations at the B3LYP/6-311+G(d,p) level reveal that methylation at the C-3 position (3-MDBT) eliminates the two carbon-ring adsorption sites (at C2 and C8) that are present on unsubstituted dibenzothiophene, while simultaneously expanding the sulfur-atom adsorption site to cover the C4–S–C6 bonds [1]. In contrast, methylation at C-4 (4-MDBT) only removes the C9 adsorption site while shifting the C2 site to the C2–C3 bond region, retaining competing ring-adsorption pathways [1]. This differential adsorption-site topology has direct consequences for hydrodesulfurization (HDS) catalyst screening: the elimination of competitive carbon-ring adsorption on 3-MDBT is predicted to facilitate perpendicular sulfur-atom adsorption required for the direct desulfurization pathway, whereas 4-MDBT retains competing flat adsorption modes that necessitate prior ring hydrogenation [1][2]. The theoretical ionization potential (IP) values calculated at the same level are: 4-MDBT IP = 0.311 a.u., 3-MDBT IP = 0.342 a.u., and DBT IP = 0.347 a.u. (experimental IP for DBT = 0.291 a.u.) [REFS-1 Table 2]. The higher IP of 3-MDBT relative to 4-MDBT indicates that the 3-isomer is electronically more resistant to oxidative desulfurization pathways, highlighting the non-linear relationship between methylation position and reactivity that cannot be predicted from the DBT baseline alone.

Hydrodesulfurization Molecular electrostatic potential DFT Adsorption geometry Catalyst design

Petroleum Biomarker Specificity: 3-MDBT Is Not Usable in the Standard MDR Maturity Ratio, Requiring Procurement as a Separate Authentic Standard for Complete Isomer Mass-Balance Quantification

The industry-standard methyldibenzothiophene maturity ratio, MDR, is defined exclusively as 4-MDBT/1-MDBT [1][2]. This ratio has been calibrated against vitrinite reflectance (Ro%) across the immature-to-condensate window (Ro ~0.50–1.43%) and shows strong linear correlation with Tmax and hydrogen index [1]. 3-MDBT is explicitly excluded from this ratio because it co-elutes with 2-MDBT on the HP-5MS and DB-5MS columns universally deployed in petroleum geochemistry laboratories [3][4]. Consequently, the combined 2+3-MDBT peak is integrated as a single area on m/z 198 mass chromatograms and cannot be deconvoluted into individual isomer contributions without authentic standards for response-factor correction [4]. The Li et al. (2014) study of 140 oils and condensates from marine shale, terrestrial shale, and marine carbonate source rocks demonstrated that the (2,6+3,6)-/1,4-DMDBT ratio (which involves dimethyl isomers bearing structural analogy to 3-MDBT) has a weaker lithology dependence than the standard 4,6-/1,4-DMDBT ratio, underscoring the geochemical value of 3-substituted DBT derivatives for multi-parameter maturity models [1]. Procurement of pure 3-MDBT therefore enables: (i) derivation of isomer-specific response factors for quantitative mass-balance closure of the C1-DBT fraction; (ii) calibration of the 2+3-MDBT combined peak in legacy GC-MS datasets; and (iii) validation of thermodynamic isomerization models that predict the 2-MDBT/3-MDBT ratio as a function of maturity.

Petroleum geochemistry Maturity parameter MDR ratio Biomarker quantification Oil-source correlation

Procurement-Driven Application Scenarios for 3-Methyldibenzothiophene Supported by Quantitative Differentiation Evidence


Authentic Standard for GC-MS Isomer Speciation and Response-Factor Calibration in Petroleum C1-Dibenzothiophene Analysis

Because 3-MDBT co-elutes with 2-MDBT on standard DB-5/HP-5MS columns (ΔRI ≈ 0), laboratories quantifying total methyldibenzothiophenes in crude oil aromatic fractions must procure pure 3-MDBT as an authentic standard to derive isomer-specific response factors and deconvolute the combined 2+3-MDBT peak on m/z 198 mass chromatograms. Without 3-MDBT, mass-balance closure of the C1-DBT fraction is impossible, and maturity ratios that depend on the 2-/3-MDBT distribution are unreliable [1][2]. This scenario is directly supported by Evidence Items 1 and 4.

Model Substrate for Hydrodesulfurization (HDS) Catalyst Screening Focused on Steric-Electronic Control of Sulfur Accessibility

3-MDBT serves as a mechanistically distinct model substrate for HDS catalyst development because DFT-based MEP calculations demonstrate that 3-position methylation eliminates competing carbon-ring adsorption sites while expanding the sulfur-atom adsorption site, a topology not reproduced by 4-MDBT or 4,6-DMDBT. Catalyst screening programs comparing turnover frequencies across the 3-MDBT, 4-MDBT, and 4,6-DMDBT series can deconvolute steric shielding from electronic activation effects, as the 3-MDBT IP (0.342 a.u.) is closer to that of unsubstituted DBT (0.347 a.u.) than to 4-MDBT (0.311 a.u.) [3]. This scenario directly follows from Evidence Item 3.

Thermodynamic Maturity Model Validation in Organic Geochemistry Research Using Isomer-Specific Kinetic Parameters

Geochemists developing multi-parameter thermal maturity models for Type II-S source rocks can use pure 3-MDBT to experimentally determine isomerization rate constants and validate DFT-predicted Boltzmann distributions. The intermediate thermodynamic stability of 3-MDBT (ranked C-4 > C-2 > C-3 > C-1) makes it a sensitive probe for the 1,2-methyl shift isomerization pathway, and its abundance relative to 2-MDBT provides an independent maturity constraint that complements the standard MDR ratio when column technology capable of resolving the 2-/3-MDBT pair is employed [2][4]. This scenario is grounded in Evidence Items 2 and 4.

Environmental Forensics: Source-Apportionment of Spilled Oils Using Methyldibenzothiophene Isomer Fingerprints

In oil-spill environmental forensics, the relative abundance of 3-MDBT within the total C1-DBT distribution varies with source-rock depositional environment and maturity. Having an authentic 3-MDBT standard enables forensic chemists to quantify this isomer in weathered oil samples and distinguish crude oil sources that have similar 4-MDBT/1-MDBT ratios but different 2-/3-MDBT distributions. The thermal stability ranking and chromatographic co-elution characteristics documented in Evidence Items 1 and 2 are prerequisites for building robust diagnostic ratio databases [2][4].

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